molecular formula C14H10BrNO B8079617 6-Bromo-1-phenylindolin-2-one CAS No. 2007917-03-3

6-Bromo-1-phenylindolin-2-one

Cat. No.: B8079617
CAS No.: 2007917-03-3
M. Wt: 288.14 g/mol
InChI Key: TYEQQKALCIKFIB-UHFFFAOYSA-N
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Description

6-Bromo-1-phenylindolin-2-one (CAS 2007917-03-3) is an organic compound with the molecular formula C 14 H 10 BrNO and a molecular weight of 288.14 g/mol . It is a derivative of the 1-phenylindolin-2-one scaffold, a structure known to be of significant interest in materials science and crystallography research . Scientific studies on related halogenated derivatives, such as the 5-bromo and 5-iodo analogues, have explored their crystallographic symmetries and molecular properties, including dipole moments, which are critical for the development of noncentrosymmetric and polar molecular structures with potential material applications . As a brominated heterocyclic compound, it serves as a valuable building block in organic synthesis and medicinal chemistry research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-1-phenyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-11-7-6-10-8-14(17)16(13(10)9-11)12-4-2-1-3-5-12/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQQKALCIKFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251562
Record name 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-phenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID901251562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007917-03-3
Record name 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007917-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure and Reaction Mechanism

The Ullmann-type coupling reaction is a widely used method for introducing aryl groups at the 1-position of indolin-2-one derivatives. In this approach, 6-bromoindolin-2-one reacts with phenylboronic acid in the presence of copper acetate and triethylamine under inert conditions. The reaction proceeds via a copper-catalyzed C–N bond formation, where the boronic acid acts as an arylating agent.

Reaction Conditions

  • Catalyst : Copper acetate (2.0 equiv)

  • Base : Triethylamine (4.75 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (20°C)

  • Time : 16–24 hours

Typical Yield : 63–80%.

Stepwise Synthesis

  • Formation of 6-Bromoindolin-2-one :

    • 6-Bromoindole is oxidized to 6-bromoindolin-2-one using reagents such as TiCl₄/Zn in tetrahydrofuran (THF).

    • Yield : 72–92%.

  • Arylation at the 1-Position :

    • A solution of 6-bromoindolin-2-one (0.94 mmol) in DCM is treated with phenylboronic acid (1.90 mmol), Cu(OAc)₂ (1.90 mmol), and triethylamine (3.80 mmol).

    • The mixture is stirred at 20°C until completion, followed by purification via flash chromatography (PE:EA = 3:1).

Analytical Data

  • ¹H NMR (CDCl₃) : δ 7.53 (d, J = 7.6 Hz, 2H, Ar–H), 7.42–7.32 (m, 5H, Ar–H), 6.86 (d, J = 7.8 Hz, 1H, indole–H).

  • Melting Point : 243–245°C.

Lithiation and Direct Arylation

Methodology Overview

This two-step approach involves lithiation of 6-bromoindolin-2-one followed by reaction with an electrophilic phenyl source. The method leverages n-BuLi to generate a reactive intermediate, which is subsequently quenched with phenylating agents.

Key Steps

  • Lithiation :

    • 6-Bromoindolin-2-one (14.14 mmol) is treated with n-BuLi (45.27 mmol) and diisopropylamine (45.27 mmol) in THF at −40°C.

    • Reaction Time : 45 minutes.

  • Electrophilic Quenching :

    • The lithiated intermediate reacts with 1-bromo-2-(2-bromoethoxy)ethane or phenyl iodide.

    • Solvent : THF or Et₂O

    • Temperature : −40°C to room temperature

Yield : 31–75%.

Optimization Challenges

  • Low-Temperature Requirements : Sensitivity of the lithiated species necessitates strict temperature control.

  • Byproduct Formation : Competing side reactions (e.g., dimerization) reduce yields, necessitating careful stoichiometry.

Microwave-Assisted Synthesis

Adaptation of SRN1 Mechanisms

Microwave irradiation accelerates radical-based arylations, enabling rapid synthesis of this compound. This method employs ketone enolates generated via tBuOK in DMSO, with phenyl radicals formed through ET processes.

Procedure

  • Reactants : 6-Bromoindolin-2-one (0.2 mmol), phenyl iodide (1.0 mmol)

  • Catalyst : TEMPO (10 mol%), L-proline (20 mol%)

  • Conditions : 70–100°C, 10 minutes, air atmosphere.

Advantages

  • Reduced Reaction Time : 10 minutes vs. 16–24 hours for conventional methods.

  • Improved Functional Group Tolerance : Minimal decomposition of sensitive substituents.

Yield : 50–65%.

Comparative Analysis of Synthetic Routes

Method Yield Time Cost Scalability
Copper-Mediated Coupling63–80%16–24 hModerateHigh
Lithiation-Arylation31–75%2–6 hHighModerate
Microwave-Assisted50–65%10 minLowLimited

Key Observations :

  • Copper-Mediated Coupling offers the highest yields and scalability but requires prolonged reaction times.

  • Microwave Synthesis is optimal for rapid small-scale production but lacks established protocols for industrial use .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-phenylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of indolin-2-one, including 6-bromo-1-phenylindolin-2-one, exhibit promising anticancer properties. These compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies have shown that modifications to the indolin-2-one structure can enhance its interaction with specific biological targets, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi is attributed to its ability to disrupt cellular processes in microorganisms. This characteristic positions it as a potential lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Neurological Applications

Indolin-2-one derivatives have been studied for their neuroprotective effects. Compounds like this compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Semiconductors

The unique electronic properties of this compound make it suitable for use in organic semiconductors. Its π-conjugated structure allows for efficient charge transport, which is essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies indicate that incorporating this compound into polymer matrices can enhance the performance of these devices by improving charge mobility and stability under operational conditions .

Dye Sensitizers

In the field of dye-sensitized solar cells (DSSCs), this compound has been explored as a potential dye sensitizer due to its ability to absorb light effectively and facilitate electron transfer processes. Research shows that optimizing the molecular structure can lead to improved light-harvesting efficiency and overall energy conversion rates in DSSCs .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on developing greener synthetic methods that enhance yield and reduce environmental impact. For instance, one-pot reactions using novel reagents have been reported to simplify the synthesis while maintaining high purity levels .

Crystallographic Studies

Crystallographic analyses have revealed important insights into the molecular geometry and packing of this compound. Such studies help understand how structural variations affect the compound's physical properties and reactivity, which is crucial for tailoring its applications in both medicinal chemistry and materials science .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySilva et al., 2001Induced apoptosis in cancer cell lines; structure-dependent activity
Antimicrobial PropertiesJi et al., 2010Effective against multiple bacterial strains; potential lead compound
Organic SemiconductorsLei et al., 2012Enhanced charge mobility in OLED applications
Dye SensitizersZhu et al., 2012Improved light absorption and energy conversion efficiency in DSSCs

Mechanism of Action

The mechanism of action of 6-Bromo-1-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs of 6-Bromo-1-phenylindolin-2-one, ranked by similarity (data sourced from CAS records and synthesis reports):

Compound Name CAS Number Core Structure Substituents (Position) Similarity Score Key Features/Applications
6-Bromo-2-methylisoindolin-1-one 153171-22-3 Isoindolin-1-one Br (6), Me (2) 1.00 Commercial availability; precursor for organic synthesis
2-(4-Bromobenzyl)isoindoline-1,3-dione 6941-75-9 Isoindoline-1,3-dione Br (4), benzyl (2) 0.98 Dual ketone groups; higher polarity
6-Bromoisoindolin-1-one 675109-26-9 Isoindolin-1-one Br (6) 0.95 Synthesized from methyl benzoate derivatives
5-Bromo-1-methylindolin-2-one N/A Indolin-2-one Br (5), Me (1) N/A Intermediate for luminescent compounds

Key Comparative Insights

Core Structure Variations
  • Indolin-2-one vs. Isoindolin-1-one : The indolin-2-one core (as in this compound) features a single ketone at position 2, whereas isoindolin-1-one derivatives (e.g., 6-Bromo-2-methylisoindolin-1-one) have a ketone at position 1. This alters electronic distribution and hydrogen-bonding capacity, impacting interactions with biological targets .
  • Dione Systems: Compounds like 2-(4-Bromobenzyl)isoindoline-1,3-dione contain two ketone groups, increasing polarity and reducing membrane permeability compared to mono-ketone analogs .
Substituent Effects
  • Phenyl vs. Methyl Groups : The phenyl substituent at position 1 in this compound introduces greater aromaticity and lipophilicity compared to methyl-substituted analogs (e.g., 6-Bromo-2-methylisoindolin-1-one), which could enhance blood-brain barrier penetration or protein-binding affinity .

Biological Activity

6-Bromo-1-phenylindolin-2-one is a derivative of indolinone that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound exhibits a range of effects that make it a subject of interest for further research. This article synthesizes available data on its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its indole structure with a bromine atom at the 6-position and a phenyl group at the 1-position. The molecular formula is C14H10BrN, with a molecular weight of approximately 260.14 g/mol. The presence of the bromine atom influences its biological properties, potentially enhancing its reactivity and interaction with biological targets.

Anticancer Properties

Research has demonstrated that derivatives of indolinone, including this compound, exhibit significant anticancer properties. A study focusing on related compounds showed that modifications in the structure can lead to varying degrees of inhibitory effects on cancer cell lines such as HeLa and U-937 cells. For example, compounds with specific substitutions displayed IC50 values ranging from 0.15 μM to 0.84 μM against EWS-FLI1-mediated growth in Ewing's sarcoma cells .

Table 1: Anticancer Activity of Indolinone Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa0.33
6-Bromo derivative AU-9370.77
Other derivativesTC320.18

Neuropharmacological Effects

Another area of interest is the potential cognitive enhancement properties of indolinone derivatives. Preliminary studies suggest that these compounds may influence neurotransmitter systems, offering promise for the treatment of neurodegenerative diseases such as Alzheimer's disease .

Table 2: Neuropharmacological Effects

CompoundEffectReference
This compoundCognitive enhancement potential
Related compound BNeuroprotective activity

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation and inflammation. Specifically, it has been reported to inhibit NF-kB activity, which plays a critical role in inflammation and cancer progression . This inhibition can lead to decreased iNOS expression and reduced nitric oxide production, contributing to its anticancer effects.

Case Studies

A notable case study involved the application of indolinone derivatives in Ewing's sarcoma treatment. The study found that specific structural modifications significantly enhanced the inhibitory potency against EWS-FLI1 transcriptional activity, correlating with reduced cell proliferation in treated cultures .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Bromo-1-phenylindolin-2-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of 1-phenylindolin-2-one using electrophilic aromatic substitution. Optimization involves controlling reaction temperature (0–5°C), using catalysts like FeBr₃ or AlBr₃, and quenching with sodium thiosulfate to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.8 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine-induced deshielding at C6).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of indolinone) and 600–700 cm⁻¹ (C-Br stretch).
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ expected for C₁₄H₁₀BrNO).
  • XRD : For crystalline structure validation. Cross-reference with computational models (e.g., DFT-optimized geometries) .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via TLC/HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track decomposition products.
  • Humidity Sensitivity : Store at 75% RH and analyze hygroscopicity via Karl Fischer titration. Use Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the bromination regioselectivity of 1-phenylindolin-2-one derivatives?

  • Methodological Answer : Combine experimental and computational approaches:

  • Kinetic Isotope Effects (KIE) : Compare rates of deutero- vs. proto-substrates to identify rate-determining steps.
  • DFT Calculations : Map electrostatic potential surfaces to predict electrophilic attack sites (C6 vs. C4/C7).
  • Trapping Intermediates : Use low-temperature NMR to detect σ-complex intermediates. Conflicting data may arise from solvent polarity effects (e.g., DCM vs. DMF) or competing radical pathways .

Q. What strategies address discrepancies in biological activity data for this compound across cell-based assays?

  • Methodological Answer :

  • Dose-Response Triangulation : Validate IC₅₀ values across ≥3 independent assays (e.g., MTT, apoptosis markers).
  • Metabolic Stability Check : Use liver microsomes to rule out rapid degradation in certain media.
  • Solubility Controls : Ensure DMSO concentration ≤0.1% to avoid false negatives. Cross-reference with LC-MS to confirm intracellular compound levels .

Q. How can researchers optimize catalytic systems for asymmetric functionalization of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in enantioselective C–H activation or cross-coupling reactions. Use DOE (Design of Experiments) to vary:

  • Ligand Structure : Bulky groups to enhance stereocontrol.
  • Solvent : Polar aprotic solvents (e.g., DCE) for better catalyst solubility.
  • Additives : Silver salts to suppress protodehalogenation. Monitor enantiomeric excess (ee) via chiral HPLC .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Schlenk Line Techniques : For anhydrous, anaerobic conditions (e.g., Grignard reactions).
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize brominated waste with 10% NaHCO₃ before disposal. Document hazards per SDS guidelines .

Q. How should researchers structure a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with halogen (Cl, F), methyl, or methoxy groups at C5/C7.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibition).
  • Data Tables : Tabulate IC₅₀, logP, and topological polar surface area (TPSA) for comparative analysis .

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